![molecular formula C28H25ClN2O3S B2490060 4-chloro-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]-N-phenylbenzenesulfonamide CAS No. 306978-07-4](/img/structure/B2490060.png)
4-chloro-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]-N-phenylbenzenesulfonamide
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Description
4-chloro-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]-N-phenylbenzenesulfonamide is a useful research compound. Its molecular formula is C28H25ClN2O3S and its molecular weight is 505.03. The purity is usually 95%.
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Scientific Research Applications
Environmental Analysis: Determination of Chlorophenols in Water
Phenolic compounds, including chlorophenols, are ubiquitous in industrial processes and can contaminate water sources. The U.S. EPA Method 528 outlines guidelines for analyzing phenols in water using gas chromatography-mass spectrometry (GC-MS). Researchers employ solid-phase extraction (SPE) cartridges to extract and purify analytes. The compound can be studied within this context .
Pharmaceutical Testing: Reference Standard
The compound serves as a high-quality reference standard for pharmaceutical testing. Its CAS number is 306978-07-4. Researchers use it to ensure accurate results in drug development and quality control .
Versatile Chemical Compound
Beyond the specific applications mentioned, this compound’s exceptional versatility makes it valuable in various research areas. Its CAS number is 306978-08-5. Researchers continue to explore its potential in drug discovery, materials science, and other fields .
properties
IUPAC Name |
4-chloro-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN2O3S/c29-23-16-18-27(19-17-23)35(32,33)30(24-12-6-2-7-13-24)21-26-20-28(22-10-4-1-5-11-22)31(34-26)25-14-8-3-9-15-25/h1-19,26,28H,20-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIAGVCTKVTQPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON(C1C2=CC=CC=C2)C3=CC=CC=C3)CN(C4=CC=CC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2,3-diphenyltetrahydro-5-isoxazolyl)methyl]-N-phenylbenzenesulfonamide |
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